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molecular formula C12H12INO2 B8611480 1-Acetyl-7-iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 34915-24-7

1-Acetyl-7-iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No. B8611480
M. Wt: 329.13 g/mol
InChI Key: HRDNZPKEHUGGPW-UHFFFAOYSA-N
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Patent
US04008267

Procedure details

10 gms. of the 7-iodo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine from part (a) of this example are refluxed for 6 hours with 160 ml. of acetic anhydride. The solution is evaporated under vacuum following which a thick oil is obtained, which when admixed with methanol gives crystalline N-acetyl-7-iodo-2 oxo-2,3,4,5-tetrahydro-1-H-1-benzazepine with a melting point of 116° to 117° C. Yield 9.5 gm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:12])[CH2:9][CH2:8][CH2:7][C:6]=2[CH:13]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>CO>[C:14]([N:11]1[C:5]2[CH:4]=[CH:3][C:2]([I:1])=[CH:13][C:6]=2[CH2:7][CH2:8][CH2:9][C:10]1=[O:12])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC2=C(CCCC(N2)=O)C1
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are refluxed for 6 hours with 160 ml
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solution is evaporated under vacuum following which a thick oil
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(CCCC2=C1C=CC(=C2)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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